molecular formula C16H12N4 B12804932 N-Cyano-N'-(9-phenanthryl)guanidine CAS No. 7494-64-6

N-Cyano-N'-(9-phenanthryl)guanidine

Cat. No.: B12804932
CAS No.: 7494-64-6
M. Wt: 260.29 g/mol
InChI Key: AMVJIJDIOTZNGD-UHFFFAOYSA-N
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Description

N-Cyano-N’-(9-phenanthryl)guanidine is a chemical compound with the molecular formula C16H12N4 It is characterized by the presence of a cyano group and a phenanthryl group attached to a guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-(9-phenanthryl)guanidine typically involves the reaction of 9-phenanthrylamine with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for N-Cyano-N’-(9-phenanthryl)guanidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(9-phenanthryl)guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenanthryl group.

    Reduction: Reduced forms of the cyano group, such as amines.

    Substitution: Substituted guanidine derivatives with various functional groups.

Scientific Research Applications

N-Cyano-N’-(9-phenanthryl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-Cyano-N’-(9-phenanthryl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the phenanthryl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Cyano-N’-(1-methylethyl)guanidine: Similar structure but with an isopropyl group instead of the phenanthryl group.

    N-Cyano-N’-(2-phenylethyl)guanidine: Contains a phenylethyl group instead of the phenanthryl group.

Uniqueness

N-Cyano-N’-(9-phenanthryl)guanidine is unique due to the presence of the phenanthryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

CAS No.

7494-64-6

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

1-cyano-2-phenanthren-9-ylguanidine

InChI

InChI=1S/C16H12N4/c17-10-19-16(18)20-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H,(H3,18,19,20)

InChI Key

AMVJIJDIOTZNGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C(N)NC#N

Origin of Product

United States

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